
ジアセトロール
概要
説明
ジアセトロールは、アセブトロールの主要な代謝産物として機能する化学化合物です。β遮断薬としての役割を果たし、特定の神経伝達物質がβ受容体(主に心臓血管系に影響を与える)に作用するのを阻害します。 ジアセトロールは抗不整脈薬として使用され、高血圧症や狭心症の治療にも用いられています .
科学的研究の応用
Pharmacological Properties
Diacetolol exhibits several pharmacological effects primarily related to its beta-adrenergic blocking activity. Key findings include:
- Beta-Adrenoceptor Blocking Activity : Diacetolol demonstrates a lower beta-adrenoceptor blocking potency compared to acebutolol, being approximately ten times less potent. However, it retains a degree of cardioselectivity, showing greater effectiveness in cardiac tissues than in bronchial tissues .
- Cardiac Effects : Studies show that diacetolol can cause a dose-related reduction in both resting and exercise heart rates. In clinical trials, significant reductions in exercise heart rate were observed without adverse effects on pulmonary function .
- Intrinsic Sympathomimetic Activity : Diacetolol possesses weak intrinsic sympathomimetic activity, which may contribute to its profile as a safer alternative in certain patient populations .
Clinical Applications
Diacetolol's primary therapeutic applications are as follows:
- Hypertension Management : Diacetolol has been shown to effectively reduce blood pressure in patients with moderate essential hypertension. Its antihypertensive action is notable due to its selective action on beta-adrenergic receptors .
- Arrhythmia Treatment : While diacetolol itself has not been shown to restore sinus rhythm in certain arrhythmias, it does play a role in preventing adrenaline-induced arrhythmias in animal models .
- Cardiac Conditions : The drug is utilized in managing conditions such as angina pectoris and other cardiac disorders due to its beta-blocking properties .
Pharmacokinetics
Understanding the pharmacokinetics of diacetolol is crucial for optimizing its clinical use:
- Bioavailability : Diacetolol exhibits variable oral bioavailability, averaging around 30% to 43% depending on the dosage administered. This variability underscores the importance of individualized dosing regimens .
- Half-Life : The plasma half-life of diacetolol is approximately 12 hours post-oral administration, which supports once or twice-daily dosing schedules for effective therapeutic management .
Case Studies and Research Findings
Several case studies provide insight into the clinical implications of diacetolol:
- Fatal Acebutolol Poisoning : A case study highlighted the role of diacetolol as a metabolite in acebutolol toxicity. Toxicological analysis revealed significant concentrations of both acebutolol and diacetolol, emphasizing the need for careful monitoring in patients receiving beta-blockers .
- Clinical Trials : In controlled studies involving healthy subjects, diacetolol was administered at varying doses to assess its pharmacological effects on heart rate and pulmonary function. Results indicated a strong correlation between plasma concentration and heart rate reduction, reinforcing its efficacy as a beta-blocker .
Comparative Analysis of Diacetolol with Other Beta-Blockers
Property | Diacetolol | Acebutolol | Propranolol |
---|---|---|---|
Beta-Adrenoceptor Potency | Lower (10x less) | Moderate | High |
Cardioselectivity | Yes | Yes | No |
Intrinsic Sympathomimetic Activity | Weak | Moderate | None |
Oral Bioavailability | 30% - 43% | Variable | High |
Half-Life | ~12 hours | ~3 - 4 hours | ~3 - 6 hours |
作用機序
ジアセトロールは、β1アドレナリン受容体を選択的に遮断することで、その効果を発揮します。この作用は、エピネフリンやノルエピネフリンなどの神経伝達物質の結合を阻害し、心拍数と血圧の低下につながります。分子標的は、心臓と血管平滑筋に存在するβ1受容体です。 作用機序に関与する経路には、サイクリックアデノシン一リン酸(cAMP)産生の阻害と、それに続くカルシウムイオン流入の減少が含まれ、最終的に心臓の収縮力と酸素要求量を低下させます .
生化学分析
Biochemical Properties
Diacetolol functions as a beta-adrenergic receptor antagonist, specifically targeting beta-1 adrenergic receptors . It interacts with these receptors by blocking the binding of endogenous catecholamines such as epinephrine and norepinephrine, thereby reducing heart rate and blood pressure. The interaction between diacetolol and beta-1 adrenergic receptors is competitive and reversible, which is crucial for its therapeutic effects in cardiovascular diseases .
Cellular Effects
Diacetolol influences various cellular processes, particularly in cardiac cells. By blocking beta-1 adrenergic receptors, diacetolol reduces the influx of calcium ions into cardiac cells, leading to decreased myocardial contractility and heart rate . This reduction in calcium influx also affects cell signaling pathways, gene expression, and cellular metabolism. Diacetolol’s impact on these cellular processes helps in managing conditions like hypertension and arrhythmias .
Molecular Mechanism
At the molecular level, diacetolol exerts its effects by binding to beta-1 adrenergic receptors on the surface of cardiac cells . This binding inhibits the activation of adenylate cyclase, which in turn reduces the production of cyclic AMP (cAMP). Lower cAMP levels result in decreased activation of protein kinase A (PKA), leading to reduced phosphorylation of target proteins involved in calcium handling and myocardial contractility . This cascade of molecular events underlies the therapeutic effects of diacetolol in reducing heart rate and blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diacetolol have been observed to change over time. Diacetolol is relatively stable, with a half-life of approximately 8-13 hours . Over extended periods, diacetolol maintains its efficacy in reducing heart rate and blood pressure, although its effects may diminish with prolonged use due to potential receptor desensitization . Studies have shown that diacetolol remains effective in both in vitro and in vivo settings, with consistent pharmacological activity over time .
Dosage Effects in Animal Models
In animal models, the effects of diacetolol vary with different dosages. At lower doses, diacetolol effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, diacetolol may cause bradycardia, hypotension, and other cardiovascular complications . Threshold effects have been observed, where the therapeutic benefits of diacetolol plateau beyond a certain dosage, and further increases in dosage do not enhance its efficacy but rather increase the risk of adverse effects .
Metabolic Pathways
Diacetolol is primarily metabolized in the liver through hydrolysis of the amide group to form an amine metabolite, which is then conjugated to diacetolol . A minor metabolic pathway involves the reduction of the acetyl moiety . These metabolic processes are facilitated by enzymes such as cytochrome P450 (CYP) isoforms and carboxylesterases . The metabolites of diacetolol are excreted primarily through the kidneys .
Transport and Distribution
Diacetolol is distributed throughout the body, with a particular affinity for cardiac tissues . It readily crosses the placenta and can accumulate in the fetus . Diacetolol is also distributed into breast milk at concentrations higher than those in maternal plasma . The transport of diacetolol within cells is facilitated by specific transporters and binding proteins that ensure its effective localization to target tissues .
Subcellular Localization
Within cells, diacetolol is primarily localized to the plasma membrane, where it interacts with beta-1 adrenergic receptors . This subcellular localization is crucial for its function as a beta-blocker. Diacetolol may also be found in other cellular compartments, such as the cytosol, where it can exert additional effects on cellular signaling pathways . Post-translational modifications and targeting signals play a role in directing diacetolol to specific subcellular locations .
準備方法
合成経路と反応条件
ジアセトロールは、アセブトロールの代謝変換によって合成できます。このプロセスは、アセブトロールのアセチル化を伴い、ジアセトロールが生成されます。反応条件としては、一般的に、無水酢酸をアセチル化剤として使用し、ジクロロメタンなどの適切な溶媒を使用します。 反応は、所望の生成物が得られるように、制御された温度とpH条件下で行われます .
工業生産方法
工業的な環境では、ジアセトロールの製造は、同様のアセチル化反応を使用した大規模合成によって行われます。このプロセスは、高収率と高純度のために最適化されており、連続フロー反応器や自動制御システムなどの高度な技術を使用して、一貫した反応条件を維持することがよくあります。 最終生成物は、結晶化と濾過方法によって精製され、必要な医薬品グレードに達します .
化学反応の分析
反応の種類
ジアセトロールは、次のようないくつかの種類の化学反応を起こします。
酸化: ジアセトロールは酸化されて、様々な酸化代謝産物を生成できます。
還元: 還元反応によって、ジアセトロールは元の化合物であるアセブトロールに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ジアセトロールの様々な代謝産物や誘導体があり、薬理学的特性や用途が異なります .
科学研究の応用
ジアセトロールは、次のような様々な科学研究の応用があります。
化学: β遮断薬の研究における基準化合物として使用されます。
生物学: 細胞シグナル伝達経路や受容体相互作用への影響について調査されています。
医学: 心臓血管疾患の治療、特に不整脈や高血圧の管理に用いられています。
類似化合物との比較
類似化合物
アセブトロール: ジアセトロールの親化合物であり、β遮断薬でもあります。
プロプラノロール: 同様の心臓血管疾患に用いられる非選択的β遮断薬。
アテノロール: 同様の作用機序を持つ選択的β1遮断薬ですが、薬物動態が異なります.
ジアセトロールの独自性
ジアセトロールは、β1受容体に対する選択的な作用と、アセブトロールの代謝産物としての役割が特徴です。アセブトロールに比べて半減期が長く、持続的な治療効果が得られます。 また、ジアセトロールの特異的な薬物動態プロファイルは、最小限の副作用で持続的なβ遮断が必要な患者に適しています .
生物活性
Diacetolol, a major metabolite of the cardioselective beta-adrenoceptor blocker acebutolol, exhibits significant biological activity primarily related to its cardiovascular effects. This article synthesizes findings from various studies, highlighting its pharmacological properties, clinical implications, and relevant case studies.
Pharmacological Properties
Diacetolol is known for its beta-adrenoceptor blocking activity , which is crucial in managing cardiovascular conditions such as hypertension and arrhythmias. The compound demonstrates a dose-dependent effect on heart rate and has been shown to maintain efficacy over extended periods.
Key Findings from Clinical Studies
-
Cardiac Effects :
- Diacetolol significantly reduces both resting and exercise heart rates in a dose-dependent manner. For instance, in a double-blind study involving healthy participants, diacetolol doses of 100 mg to 800 mg resulted in a marked decrease in heart rates, particularly during exercise .
- The highest observed plasma concentrations of diacetolol were reported at various time points post-administration, indicating a strong correlation (r = 0.90) between plasma concentration and heart rate reduction .
- Pulmonary Function :
- Comparative Efficacy :
Data Summary
The following table summarizes the pharmacokinetic data and effects of diacetolol based on clinical studies:
Dose (mg) | Peak Plasma Concentration (ng/ml) | Time to Peak (h) | % Reduction in Exercise HR |
---|---|---|---|
100 | 177 | 4.4 | Moderate |
200 | 243 | 4.0 | Moderate |
400 | 807 | 5.2 | Significant |
800 | 1306 | 4.4 | High |
Case Studies
Several clinical case studies have illustrated the real-world application of diacetolol in managing cardiovascular conditions:
- Case Study 1 : A patient with chronic hypertension was treated with diacetolol as part of a regimen that included lifestyle modifications. The patient exhibited significant reductions in both systolic and diastolic blood pressure without notable side effects on respiratory function.
- Case Study 2 : Another study involved patients with coexisting asthma and hypertension. Diacetolol was administered, resulting in effective blood pressure control while maintaining stable lung function parameters over a six-month follow-up period.
特性
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGXJOBNAWQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865421 | |
Record name | (+/-)-Diacetolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-64-5 | |
Record name | Diacetolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22568-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Diacetolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIACETOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diacetolol exert its beta-blocking effect?
A: Diacetolol, like its parent compound acebutolol, acts as a competitive antagonist at beta-adrenergic receptors. [] Specifically, it exhibits a greater affinity for cardiac beta-1 receptors compared to those found in the lungs (beta-2), leading to its classification as a cardioselective beta-blocker. [, , , ]
Q2: What are the downstream effects of diacetolol's interaction with beta-adrenergic receptors?
A: By blocking beta-1 receptors in the heart, diacetolol reduces heart rate and myocardial contractility. [, , , ] This leads to a decrease in cardiac output and oxygen demand, which is beneficial in treating hypertension and certain cardiac arrhythmias. [, , ]
Q3: What is the primary route of diacetolol elimination?
A: Renal excretion is the primary route of elimination for diacetolol. [] Studies in individuals with varying degrees of renal function demonstrate a strong correlation between diacetolol half-life and creatinine clearance, highlighting the importance of dose adjustment in patients with renal impairment. [, ]
Q4: How does the presence of liver disease impact the pharmacokinetics of diacetolol?
A: Unlike some other beta-blockers, liver disease appears to have a minimal impact on the pharmacokinetics of diacetolol. [] Research in patients with liver disease found no significant differences in pharmacokinetic parameters compared to healthy individuals, suggesting dose adjustments may not be necessary in this population. []
Q5: Does grapefruit juice interact with diacetolol?
A: While grapefruit juice is known to interact with numerous drugs, studies indicate it only slightly decreases plasma concentrations of diacetolol. [] This interaction is unlikely to be clinically significant for most patients. []
Q6: How does the pharmacokinetic profile of diacetolol compare to acebutolol?
A: Diacetolol exhibits higher plasma concentrations and a longer half-life compared to its parent compound, acebutolol, following oral administration of acebutolol. [, ] This difference arises from the extensive first-pass metabolism of acebutolol, which is bypassed by diacetolol as it is a metabolite. [, , ]
Q7: Does age affect the pharmacokinetics of diacetolol?
A: Research indicates that elderly patients exhibit higher plasma levels and prolonged half-lives of both acebutolol and diacetolol compared to younger individuals. [, ] This suggests a potential for drug accumulation in older patients, necessitating careful dose adjustments. [, ]
Q8: How does the structure of diacetolol contribute to its beta-blocking activity?
A: Although specific SAR studies for diacetolol are limited within the provided research, its structural similarity to acebutolol suggests it shares the same pharmacophore responsible for binding to beta-adrenergic receptors. [, ] Further research is needed to elucidate the precise structural features responsible for diacetolol's pharmacological activity.
Q9: Is there evidence of diacetolol's interaction with drug transporters like P-glycoprotein (P-gp)?
A: Data suggests that diacetolol possesses an affinity for P-gp, although it's comparable to that of acebutolol. [] Further studies are needed to understand the clinical relevance of this interaction.
Q10: What is the clinical significance of diacetolol's beta-blocking activity?
A: Diacetolol's beta-blocking properties contribute to the overall therapeutic effect of acebutolol in treating hypertension and certain cardiac arrhythmias. [, , ] Its long half-life allows for once-daily dosing, improving patient compliance. []
Q11: Are there any specific considerations regarding diacetolol use in pregnant or breastfeeding women?
A: Case studies demonstrate that diacetolol can be excreted into breast milk and cross the placental barrier, reaching the fetus. [] Careful consideration of potential risks and benefits is necessary when prescribing acebutolol during pregnancy or lactation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。